1-(2-Bromoethyl)-1-fluorocyclobutane
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Overview
Description
1-(2-Bromoethyl)-1-fluorocyclobutane is an organic compound that belongs to the class of halogenated cyclobutanes. This compound features a cyclobutane ring substituted with a bromoethyl group and a fluorine atom. The presence of both bromine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-fluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with cyclobutanol, the compound can be synthesized by first converting cyclobutanol to 1-(2-hydroxyethyl)-1-fluorocyclobutane, followed by bromination using hydrobromic acid or phosphorus tribromide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process typically includes the use of robust reactors capable of handling corrosive reagents and maintaining precise temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-hydroxyethyl)-1-fluorocyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-fluorocyclobutene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-(2-hydroxyethyl)-1-fluorocyclobutane.
Elimination: 1-fluorocyclobutene.
Oxidation: Corresponding ketones.
Reduction: Corresponding alkanes.
Scientific Research Applications
1-(2-Bromoethyl)-1-fluorocyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-1-fluorocyclobutane exerts its effects involves its ability to participate in various chemical reactions. The bromine and fluorine atoms in its structure make it a versatile intermediate in organic synthesis. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . Additionally, its ability to undergo elimination reactions allows for the formation of alkenes, which can further participate in various chemical transformations .
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-1-fluorocyclobutane
- 1-(2-Bromoethyl)-1-chlorocyclobutane
- 1-(2-Iodoethyl)-1-fluorocyclobutane
Comparison: 1-(2-Bromoethyl)-1-fluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its analogs. For instance, the bromine atom makes it more reactive in nucleophilic substitution reactions compared to 1-(2-Chloroethyl)-1-fluorocyclobutane, while the fluorine atom enhances its stability and resistance to oxidation compared to 1-(2-Iodoethyl)-1-fluorocyclobutane .
Properties
IUPAC Name |
1-(2-bromoethyl)-1-fluorocyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-4-6(8)2-1-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZFCPGYFHNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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